molecular formula C16H19NO4S2 B2879379 N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2034272-24-5

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2879379
CAS No.: 2034272-24-5
M. Wt: 353.45
InChI Key: HORWLAONNGWLHY-UHFFFAOYSA-N
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Description

“N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide” is a complex chemical compound. It contains a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .


Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The properties of the specific compound would likely vary based on its functional groups.

Scientific Research Applications

Synthesis and Structural Analysis

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide and its derivatives have been extensively studied for their synthesis methods, structural characteristics, and potential applications in various scientific fields. The compound serves as a precursor or a core structure in the synthesis of various benzenesulfonamide derivatives with diverse biological activities. Studies have explored conventional and microwave-assisted synthesis methods, yielding compounds evaluated for their enzyme inhibitory potential, including against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (bCA-II). Structural determinations are often performed using NMR, mass spectroscopy, and single crystal X-ray diffraction techniques, providing detailed insights into the molecular configuration and potential interaction sites for biological activity (Mphahlele, Gildenhuys, & Zamisa, 2021); (Virk et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Research has demonstrated the enzyme inhibitory activities of benzenesulfonamide derivatives, highlighting their therapeutic potential, especially in the context of neurodegenerative diseases such as Alzheimer's. Compounds synthesized from this compound have shown significant inhibitory effects on enzymes like AChE and BChE, crucial in the breakdown of acetylcholine, a neurotransmitter associated with memory and learning. This inhibition suggests potential applications in improving cognitive functions and managing Alzheimer's symptoms (Riaz, 2020).

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c1-11-10-13(21-3)4-7-16(11)23(19,20)17-9-8-14-5-6-15(22-14)12(2)18/h4-7,10,17H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORWLAONNGWLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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